

Unveiling the Structural Landscape of 1,3-Diaminopropane Dihydroiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Diaminopropane dihydroiodide

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Abstract

1,3-Diaminopropane dihydroiodide, a key component in the advancement of perovskite solar cell technology, presents a subject of significant interest for its structural and functional properties. This technical guide provides a comprehensive overview of the available data on **1,3-diaminopropane dihydroiodide**, including its chemical and physical properties, a detailed synthesis protocol, and a generalized methodology for its crystal structure analysis. While a definitive, publicly accessible crystal structure for this compound remains elusive in major crystallographic databases, this document furnishes a foundational understanding for researchers in the field. We present the known quantitative data in a structured format and utilize visualizations to delineate the experimental workflow and the hierarchical relationship of crystallographic parameters.

Introduction

1,3-Diaminopropane dihydroiodide (C₃H₁₂I₂N₂) is an organic salt that has garnered considerable attention for its role as a surface passivation agent in perovskite solar cells.[1] Its molecular structure, featuring two primary amine groups on a propane backbone, allows for effective interaction with and stabilization of perovskite surfaces.[1] A thorough understanding of its solid-state structure is paramount for optimizing its function in these applications and for



exploring its potential in other areas, such as drug development, where diamine structures are of interest. This guide synthesizes the currently available information on this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of **1,3-diaminopropane dihydroiodide** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C3H12I2N2	[2]
Molecular Weight	329.95 g/mol	[2]
CAS Number	120675-53-8	[2]
Appearance	White to light yellow crystalline solid	[1]
Synonyms	1,3-Propanediamine dihydroiodide, Trimethylenediamine Dihydroiodide	[1]
Solubility	Highly soluble in polar aprotic solvents (e.g., DMF, DMSO)	[1]

Experimental Protocols Synthesis of 1,3-Diaminopropane Dihydroiodide

The primary and most direct method for synthesizing **1,3-diaminopropane dihydroiodide** is through a classic acid-base neutralization reaction.[1]

Reaction: $H_2N(CH_2)_3NH_2 + 2HI \rightarrow [H_3N(CH_2)_3NH_3]^{2+}(I^-)_2[1]$

Materials:

1,3-Diaminopropane



- Hydroiodic acid (HI)
- Suitable inert solvent (e.g., ethanol or isopropanol)
- Ice bath
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or desiccator

Procedure:

- Dissolve a known quantity of 1,3-diaminopropane in a suitable inert solvent in a reaction flask.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a stoichiometric amount of hydroiodic acid (a 1:2 molar ratio of 1,3-diaminopropane to HI is required) dropwise to the cooled solution.[1] The reaction is exothermic.[1]
- As the hydroiodic acid is added, a precipitate of 1,3-diaminopropane dihydroiodide will form.
- After the addition is complete, continue stirring the mixture in the ice bath for a period to
 ensure the reaction goes to completion and to maximize precipitation.
- Collect the precipitate by filtration.
- Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
- Dry the purified 1,3-diaminopropane dihydroiodide product under vacuum or in a lowtemperature oven.



Generalized Protocol for Single-Crystal X-ray Diffraction Analysis

While a specific published crystal structure for **1,3-diaminopropane dihydroiodide** is not readily available, the following is a generalized workflow for its determination.

1. Crystal Growth:

 Method: Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common methods.

Procedure:

- Prepare a saturated solution of 1,3-diaminopropane dihydroiodide in a suitable solvent (e.g., a polar solvent in which it has moderate solubility at room temperature).
- For slow evaporation, leave the solution in a loosely covered container in a vibration-free environment.
- For slow cooling, heat the solution to dissolve more solute, then allow it to cool to room temperature over several days.
- For vapor diffusion, place the saturated solution in a small vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The antisolvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
- Harvest a single crystal of suitable size and quality for diffraction.

2. X-ray Diffraction Data Collection:

 Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

Mount a selected single crystal on a goniometer head.

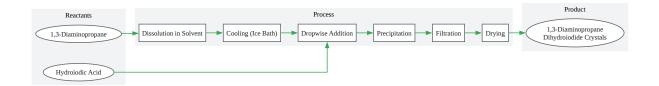


- Place the mounted crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.
- Center the crystal in the X-ray beam.
- Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.
- Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
- 3. Data Reduction and Structure Solution:
- Software: Standard crystallographic software packages (e.g., SHELX, Olex2).
- Procedure:
 - Integrate the raw diffraction images to obtain a list of reflection intensities.
 - Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
 - Determine the space group from the systematic absences in the diffraction data.
 - Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavy atoms (iodine).
 - Refine the structural model using full-matrix least-squares methods, locating the lighter atoms (carbon and nitrogen) from the difference Fourier map. Hydrogen atoms may be placed in calculated positions.
 - Refine anisotropic displacement parameters for non-hydrogen atoms.
 - Validate the final crystal structure using metrics such as R-factors and goodness-of-fit.

Visualizations

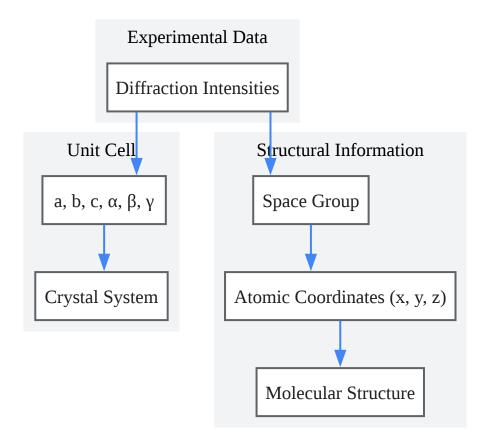
The following diagrams illustrate the experimental workflow for synthesis and the logical relationship of crystallographic data.





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Caption: Synthesis workflow for **1,3-diaminopropane dihydroiodide**.



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Caption: Logical relationship of crystallographic data.



Conclusion

While the precise crystal structure of **1,3-diaminopropane dihydroiodide** is not yet publicly documented, this guide provides a robust foundation for researchers by consolidating known physicochemical properties and outlining detailed experimental protocols for its synthesis and a general approach to its structural determination. The provided visualizations offer clear representations of these processes. Further investigation, potentially through dedicated crystallographic studies, is necessary to fully elucidate the solid-state structure of this important compound, which would undoubtedly benefit the ongoing development of perovskite-based technologies and other potential applications.

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